molecular formula C11H13N B8366767 1,2,2a,3,4,5-Hexahydrobenz[cd]indole

1,2,2a,3,4,5-Hexahydrobenz[cd]indole

Cat. No.: B8366767
M. Wt: 159.23 g/mol
InChI Key: MFVFAPQCEUCUSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,2a,3,4,5-Hexahydrobenz[cd]indole is a polycyclic indole derivative characterized by a fused bicyclic structure comprising a partially saturated benzindole core. This compound is notable for its role in synthesizing ergot alkaloids and lysergic acid derivatives, which exhibit significant biological activities . Its structure includes a six-membered partially saturated ring fused to an indole moiety, making it a key intermediate in organic synthesis and medicinal chemistry. The compound’s stereochemical complexity and reactivity have driven research into improved synthetic methods, such as photocyclization of enamides and benzoylation strategies .

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

1,2,2a,3,4,5-hexahydrobenzo[cd]indole

InChI

InChI=1S/C11H13N/c1-3-8-4-2-6-10-11(8)9(5-1)7-12-10/h2,4,6,9,12H,1,3,5,7H2

InChI Key

MFVFAPQCEUCUSG-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNC3=CC=CC(=C23)C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole

  • Structural Differences : Replaces the benzindole core with an azepine (7-membered nitrogen-containing ring) fused to indole. The azepine ring introduces increased conformational flexibility compared to the rigid bicyclic system of 1,2,2a,3,4,5-hexahydrobenz[cd]indole .
  • Synthesis : Prepared via multistep routes involving trifluoroacetyl protection and deprotection, contrasting with the photocyclization methods used for the target compound .
  • Applications : Explored for chiroptical activity and ferroelectric properties in homochiral metal-organic frameworks, unlike the pharmacological focus of benz[cd]indole derivatives .

4-Nitro-1,3,4,5-Tetrahydrobenz[c]indole

  • Structural Differences : Features a nitro group at the 4-position and a tetrahydrobenz[c]indole skeleton with reduced saturation (one fewer double bond) compared to the hexahydro system of the target compound .
  • Synthesis : Relies on intramolecular Michael addition reactions, differing from the sulfonylation and benzoylation steps in this compound synthesis .
  • Applications : Serves as a precursor to secoagroclavine, a biosynthetic intermediate, highlighting its niche role in alkaloid synthesis compared to the broader utility of benz[cd]indole derivatives .

1,2,3,4-Tetrahydro-β-carbolines

  • Structural Differences : Contains a pyrido[3,4-b]indole system instead of a benz[cd]indole core. The β-carboline scaffold is planar and aromatic, unlike the partially saturated bicyclic structure of the target compound .
  • Pharmacology: Known for serotonin receptor modulation and hallucinogenic properties, whereas benz[cd]indole derivatives are more closely linked to ergot alkaloid biosynthesis .

Data Tables

Key Research Findings

Synthetic Efficiency: this compound is synthesized via optimized benzoylation and photocyclization, achieving higher yields (66–85%) compared to azepinoindoles, which require complex protection-deprotection steps .

Structural Impact on Reactivity : The partial saturation in benz[cd]indole enhances stereochemical control in alkaloid synthesis, while nitro-substituted analogs enable regioselective functionalization .

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